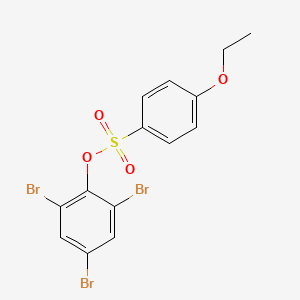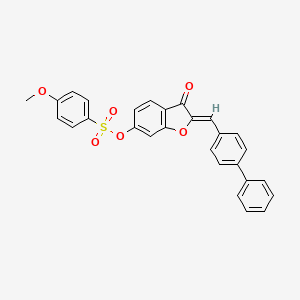
2,4,6-Tribromophenyl 4-ethoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tribromophenyl 4-ethoxybenzenesulfonate is a brominated organic compound. It is a derivative of phenol and is characterized by the presence of three bromine atoms at positions 2, 4, and 6 on the phenyl ring, along with a 4-ethoxybenzenesulfonate group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromophenyl 4-ethoxybenzenesulfonate typically involves the bromination of phenol followed by sulfonation and ethoxylation. The reaction conditions for each step are as follows:
Bromination: Phenol is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at positions 2, 4, and 6.
Sulfonation: The tribromophenol is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
Ethoxylation: Finally, the sulfonated product is reacted with ethanol in the presence of a base such as sodium ethoxide to introduce the ethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tribromophenyl 4-ethoxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of debrominated phenols or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,4,6-Tribromophenyl 4-ethoxybenzenesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other brominated compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of flame retardants and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4,6-Tribromophenyl 4-ethoxybenzenesulfonate involves its interaction with biological molecules. The bromine atoms and sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ethoxy group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: A brominated phenol used as a fungicide and in the preparation of flame retardants.
2,4,6-Tribromoanisole: A derivative of 2,4,6-tribromophenol known for its musty odor and use in the production of certain pharmaceuticals.
2,4,5-Tribromophenol: Another brominated phenol with similar applications in industry and research.
Uniqueness
2,4,6-Tribromophenyl 4-ethoxybenzenesulfonate is unique due to the presence of the ethoxybenzenesulfonate group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and reactivity, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C14H11Br3O4S |
|---|---|
Molecular Weight |
515.0 g/mol |
IUPAC Name |
(2,4,6-tribromophenyl) 4-ethoxybenzenesulfonate |
InChI |
InChI=1S/C14H11Br3O4S/c1-2-20-10-3-5-11(6-4-10)22(18,19)21-14-12(16)7-9(15)8-13(14)17/h3-8H,2H2,1H3 |
InChI Key |
INKMQEXYGQDYBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate](/img/structure/B12193239.png)
![2-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(propan-2-yl)-1H-pyrrol-2-yl}pyridine-3-carboxamide](/img/structure/B12193243.png)
![6-((2E)-3-phenylprop-2-enyloxy)-2-[(5-bromo-2-methoxyphenyl)methylene]benzo[b] furan-3-one](/img/structure/B12193249.png)
![2-[(5Z)-2,4-dioxo-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B12193255.png)
![N-[(2E)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12193264.png)
![N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B12193265.png)
![N-{3-acetyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}butanamide](/img/structure/B12193267.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B12193268.png)

![N-(4-{[4-(2,4-dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B12193287.png)
![2-(4-ethyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))-N-[(4-methylphenyl)methyl]ac etamide](/img/structure/B12193293.png)

![6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12193299.png)

